(2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(methylamino)propanoic acid
Description
(2S)-3-{[(tert-Butoxy)carbonyl]amino}-2-(methylamino)propanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 3 and a methylamino group at position 2. The Boc group is widely used in peptide synthesis to protect amines during coupling reactions, while the methylamino substituent introduces a secondary amine functionality. This compound’s stereochemistry (2S) is critical for its interactions in biological systems and synthetic applications.
Properties
Molecular Formula |
C9H18N2O4 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
(2S)-2-(methylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-5-6(10-4)7(12)13/h6,10H,5H2,1-4H3,(H,11,14)(H,12,13)/t6-/m0/s1 |
InChI Key |
HPVHRHHOVAZRIN-LURJTMIESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](C(=O)O)NC |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)NC |
Origin of Product |
United States |
Preparation Methods
Direct Boc Protection via Anhydride Reaction
In a standard protocol, L-2,3-diaminopropanoic acid reacts with di-tert-butyl dicarbonate (Boc₂O) in a 1:1 molar ratio under alkaline conditions (pH 9–10) maintained by triethylamine or sodium bicarbonate. Tetrahydrofuran (THF) or dioxane serves as the solvent, achieving 85–92% yield of (2S)-3-{[(tert-butoxy)carbonyl]amino}-2-aminopropanoic acid after 6–8 hours at 0–5°C. The low temperature prevents premature methylation of the α-amino group.
Solid-Phase Boc Protection for Scalability
Industrial-scale synthesis often employs resin-bound intermediates to simplify purification. Wang resin-functionalized L-2,3-diaminopropanoic acid undergoes Boc protection using Boc₂O in dimethylformamide (DMF), with 4-dimethylaminopyridine (DMAP) as a catalyst. This method achieves near-quantitative yields (98%) and reduces racemization to <0.5% by immobilizing the amino acid.
Methylation of the α-Amino Group
Introducing the methylamino group at the α-position demands selective methylation without disturbing the Boc-protected β-amino group. Two dominant approaches exist: reductive amination and alkylation.
Reductive Amination with Formaldehyde
The α-amino group of (2S)-3-{[(tert-butoxy)carbonyl]amino}-2-aminopropanoic acid reacts with formaldehyde (37% aqueous solution) in methanol under hydrogen gas (1–3 atm) with palladium on carbon (Pd/C) or Raney nickel as catalysts. After 12–24 hours at 25°C, this method yields 75–80% of the methylated product. Excess formaldehyde (2.5 eq) ensures complete conversion, while sodium cyanoborohydride serves as an alternative reducing agent in non-catalytic systems.
Direct Alkylation Using Methyl Iodide
Methyl iodide (CH₃I) in alkaline aqueous methanol (pH 10–11) selectively alkylates the α-amino group at 0°C. A molar ratio of 1:1.2 (amino acid:CH₃I) avoids over-alkylation, yielding 70–75% product. However, this method risks quaternary ammonium salt formation, necessitating rigorous pH control.
Ester Hydrolysis and Deprotection
The final step involves hydrolyzing the methyl ester (if present) and removing the Boc group.
Saponification of Methyl Esters
Aqueous lithium hydroxide (LiOH, 2M) in THF/water (4:1) cleaves the methyl ester at 25°C within 2 hours, achieving 95% conversion. Alternatives like barium hydroxide (Ba(OH)₂) in refluxing ethanol (78°C) reduce racemization to <1% but require longer reaction times (6–8 hours).
Acidic Boc Deprotection
Trifluoroacetic acid (TFA) in dichloromethane (DCM, 1:1 v/v) removes the Boc group within 30 minutes at 0°C. Scavengers like triisopropylsilane (TIS) prevent carbocation side reactions. The crude product is neutralized with aqueous NaHCO₃ and lyophilized to obtain the free amino acid in 85–90% purity.
Comparative Analysis of Synthetic Routes
The table below evaluates three representative methods based on yield, enantiomeric excess (ee), and practicality:
| Method | Key Steps | Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|
| Reductive Amination (Pd/C) | Boc protection → CH₂O → H₂ | 78 | 99.2 | High |
| Alkylation (CH₃I) | Boc protection → CH₃I → hydrolysis | 70 | 98.5 | Moderate |
| Solid-Phase Synthesis | Resin-bound Boc → methylation | 95 | 99.8 | Industrial |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
(2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(methylamino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions, such as those using sodium borohydride, can convert the compound into different isomers.
Substitution: The Boc group can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like methanesulfonyl chloride and cesium acetate are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with sodium borohydride can yield different isomers of the compound .
Scientific Research Applications
(2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(methylamino)propanoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein synthesis.
Medicine: It serves as a precursor in the development of pharmaceuticals and therapeutic agents.
Industry: The compound is employed in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(methylamino)propanoic acid involves its interaction with specific molecular targets. The Boc group protects the amino group, allowing selective reactions to occur at other sites. This protection is crucial in multi-step synthesis processes, where selective deprotection can be achieved under mild conditions, enabling the formation of desired products without side reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of Boc-protected amino acids with modifications at positions 2 and 3. Below is a detailed comparison with structurally related analogs from the evidence:
Table 1: Structural and Functional Comparison
Key Findings from Research
Substituent Effects on Reactivity: Boc protection at position 3 (as in the target compound) vs. position 2 (e.g., ) alters regioselectivity in coupling reactions. Boc at position 3 leaves the methylamino group at position 2 free for further functionalization . Electron-donating groups (e.g., methoxy in ) enhance stability under acidic conditions, whereas electron-withdrawing groups (e.g., trifluoromethoxy) increase electrophilicity .
Biological and Pharmacokinetic Implications: Thiophene-containing analogs () exhibit higher membrane permeability due to aromatic hydrophobicity, making them suitable for oral drug candidates . Dimethylaminoethoxy substituents () improve water solubility, which is advantageous for CNS-targeting compounds requiring blood-brain barrier penetration .
Synthetic Utility :
Biological Activity
(2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(methylamino)propanoic acid, commonly referred to as Boc-2-amino-3-methylbutanoic acid, is a derivative of amino acids that has garnered attention for its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is often utilized in peptide synthesis to protect the amine functionality. Understanding its biological activity is crucial for its application in pharmaceutical and biochemical research.
- Molecular Formula : C₉H₁₈N₂O₄
- Molecular Weight : 202.25 g/mol
- CAS Number : 2270-89-5
Biological Activity Overview
Research indicates that compounds with similar structures to this compound exhibit various biological activities, including anti-cancer properties and modulation of neurotransmitter systems. The following sections detail specific findings related to this compound's biological activity.
The biological activity of this compound can be attributed to its interaction with amino acid transporters and its potential role as a substrate or inhibitor in metabolic pathways.
- Transporter Interaction :
- This compound may interact with A-type amino acid transporters, which are crucial for cellular uptake of amino acids. Such interactions can influence cellular metabolism and growth.
- Inhibition Studies :
- In studies involving related compounds, it has been observed that certain derivatives can inhibit the uptake of other amino acids, suggesting a competitive inhibition mechanism.
1. Tumor Targeting
A study on the structural analogs of this compound demonstrated its potential for targeting tumors effectively. For instance, compounds with similar amino acid configurations showed high tumor-to-brain ratios in gliosarcoma models, indicating effective delivery across the blood-brain barrier (BBB) .
2. Neurotransmitter Modulation
Research has indicated that derivatives of this compound may influence neurotransmitter systems by modulating the uptake of neurotransmitters like glutamate. This modulation can have implications in treating neurological disorders where glutamate signaling is disrupted .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₈N₂O₄ |
| Molecular Weight | 202.25 g/mol |
| CAS Number | 2270-89-5 |
| Biological Activity | Anti-cancer, Neurotransmitter modulation |
Safety and Handling
Safety data indicate that this compound should be handled with care due to potential irritant properties. Proper laboratory safety protocols must be followed when working with this compound.
Risk and Safety Statements
| Symbol (GHS) | GHS07 |
|---|---|
| Signal word | Warning |
| Hazard statements | H302-H315-H319-H335 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(methylamino)propanoic acid?
- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group. A common route starts with the reaction of the parent amino acid with Boc-anhydride or Boc-Cl in the presence of a base like triethylamine (TEA) under mild conditions (0–25°C). Subsequent steps may include selective alkylation or coupling reactions. For example, LiOH in tetrahydrofuran (THF)/water mixtures is used for hydrolysis, followed by acidification to isolate the product . Solvent extraction (e.g., ethyl acetate) and rotary evaporation are standard for purification.
Q. What purification methods are effective for this compound?
- Methodological Answer : Purification often employs:
- Liquid-liquid extraction : Using solvents like ethyl acetate to separate the product from aqueous layers .
- Recrystallization : From polar aprotic solvents (e.g., acetonitrile) to enhance crystallinity.
- Preparative HPLC : For high-purity requirements, especially when isolating stereoisomers or removing trace impurities .
- Vacuum drying : To remove residual solvents, ensuring stability during storage .
Q. How is the compound’s structure and purity characterized?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms stereochemistry and functional groups (e.g., Boc protection at δ 1.4 ppm for tert-butyl protons) .
- Mass Spectrometry (MS) : ESI-MS or EI-MS verifies molecular weight (e.g., m/z ~274 for [M+H]+) .
- Infrared Spectroscopy (IR) : Detects carbonyl stretches (C=O at ~1700 cm⁻¹ for Boc and carboxylic acid groups) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% by area under the curve) .
Q. What are the recommended storage conditions?
- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon). Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as the Boc group is labile under acidic or high-temperature conditions .
Q. What is the role of the Boc group in synthesis?
- Methodological Answer : The Boc group:
- Protects the amino group during multi-step reactions, preventing undesired side reactions (e.g., nucleophilic attack).
- Enhances solubility in organic solvents, facilitating coupling reactions (e.g., with DCC/DMAP) .
- Can be selectively removed under mild acidic conditions (e.g., TFA) without disrupting the carboxylic acid moiety .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis?
- Methodological Answer :
- Use chiral catalysts (e.g., L-proline derivatives) or enantiomerically pure starting materials.
- Monitor stereochemistry via chiral HPLC or polarimetry. For example, reports using LiOH in THF/water to preserve the (2S) configuration during hydrolysis .
- Optimize reaction pH and temperature to minimize racemization, as elevated temperatures (>40°C) may degrade stereochemical integrity .
Q. What strategies are effective for designing derivatives with modified bioactivity?
- Methodological Answer :
- Substitution at the methylamino group : Replace with bulkier alkyl groups (e.g., isopropyl) to alter steric effects in enzyme binding .
- Carboxylic acid bioisosteres : Substitute the carboxylic acid with sulfonamides or tetrazoles to enhance metabolic stability .
- Fluorine incorporation : Introduce fluorine at the phenyl ring (if present) to improve pharmacokinetic properties (e.g., discusses fluorophenyl analogs) .
Q. How does the compound interact with enzymes in mechanistic studies?
- Methodological Answer :
- Enzyme inhibition assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (KD). For example, notes its potential as a kinase inhibitor .
- X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., methyltransferases) to identify binding motifs .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of enzyme-ligand interactions .
Q. How to evaluate stability under varying pH and temperature?
- Methodological Answer :
- Forced degradation studies : Incubate the compound at pH 1–13 (HCl/NaOH buffers) and analyze degradation products via LC-MS. The Boc group is stable at neutral pH but hydrolyzes rapidly under acidic conditions .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td >150°C for Boc-protected derivatives) .
- Long-term stability : Store aliquots at 4°C, 25°C, and 40°C for 6–12 months, monitoring purity via HPLC .
Q. How to address contradictions in synthetic yields across studies?
- Methodological Answer :
- Comparative analysis : Contrast reaction conditions (e.g., reports 88% yield using LiOH, while achieves 75% with TEA). Optimize base concentration (1.5–2.0 eq.) and solvent polarity .
- Scale-up adjustments : Pilot reactions at 10 mmol scale may require slower reagent addition to control exothermicity.
- Byproduct identification : Use LC-MS to detect side products (e.g., di-Boc derivatives) and adjust stoichiometry of Boc-protecting agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
